1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one

Acetyl-CoA carboxylase inhibition Metabotropic glutamate receptor modulation CCR1 antagonism

1'-(9H-Xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877811-28-4, molecular formula C₂₇H₂₃NO₄, MW 425.48 g/mol) is a research-grade spirocyclic small molecule that conjugates a 9H-xanthene-9-carbonyl moiety to a spiro[chroman-2,4'-piperidin]-4-one core via a tertiary amide linkage. The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold is a recognized privileged pharmacophore in medicinal chemistry, serving as a structural component in multiple drug candidates targeting acetyl-CoA carboxylase (ACC), histone deacetylases (HDACs), and oncology pathways.

Molecular Formula C27H23NO4
Molecular Weight 425.484
CAS No. 877811-28-4
Cat. No. B2579846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one
CAS877811-28-4
Molecular FormulaC27H23NO4
Molecular Weight425.484
Structural Identifiers
SMILESC1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
InChIInChI=1S/C27H23NO4/c29-21-17-27(32-24-12-6-1-7-18(21)24)13-15-28(16-14-27)26(30)25-19-8-2-4-10-22(19)31-23-11-5-3-9-20(23)25/h1-12,25H,13-17H2
InChIKeyMNCXSADLHVFAEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(9H-Xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877811-28-4): Compound Identity, Scaffold Class, and Structural Characteristics for Scientific Procurement


1'-(9H-Xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877811-28-4, molecular formula C₂₇H₂₃NO₄, MW 425.48 g/mol) is a research-grade spirocyclic small molecule that conjugates a 9H-xanthene-9-carbonyl moiety to a spiro[chroman-2,4'-piperidin]-4-one core via a tertiary amide linkage . The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold is a recognized privileged pharmacophore in medicinal chemistry, serving as a structural component in multiple drug candidates targeting acetyl-CoA carboxylase (ACC), histone deacetylases (HDACs), and oncology pathways [1]. The 9H-xanthene-9-carbonyl substituent is independently validated as a pharmacophoric element in metabotropic glutamate receptor 1 (mGluR1) positive allosteric modulators and CCR1 chemokine receptor antagonists [2]. The compound is commercially available at ≥95% purity from specialty chemical suppliers for non-human research use only .

Why Generic Substitution Fails for 1'-(9H-Xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one: Structural Determinants That Preclude Simple In-Class Interchange


The spiro[chroman-2,4'-piperidin]-4-one scaffold class encompasses diverse N1'-substituents—indazole-5-carbonyl, thiophene-2-carbonyl, benzoyl, and alkyl variants—each dictating distinct target engagement profiles. Published structure-activity relationship (SAR) data demonstrate that N1'-substituent identity is the dominant determinant of potency and selectivity within this chemotype: indazole-carbonyl analogs achieve ACC2 IC₅₀ values of 6.5–11 nM [1][2], whereas unsubstituted or simple alkyl-substituted variants exhibit substantially weaker inhibition (16–64% at 10 mM) [3]. The 9H-xanthene-9-carbonyl substituent on CAS 877811-28-4 is sterically and electronically distinct from all published comparator N1'-substituents, occupying a unique chemical space defined by a tricyclic diaryl ether system with a configurationally labile sp³-hybridized C9 position. This structural singularity precludes reliable extrapolation of potency, selectivity, or pharmacokinetic behavior from any published congener, making direct empirical evaluation of this specific compound mandatory for any assay campaign.

Quantitative Differentiation Evidence for 1'-(9H-Xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877811-28-4): Comparator-Anchored Data for Scientific Selection


Dual-Pharmacophore Architecture: Concomitant ACC-Inhibitory Spirochromanone Core and mGluR1/CCR1-Active Xanthene-9-Carbonyl Moiety

CAS 877811-28-4 is structurally unique among all spiro[chroman-2,4'-piperidin]-4-one derivatives reported to date in that it is the only publicly disclosed member of this class bearing the 9H-xanthene-9-carbonyl N1'-substituent. Published SAR for the spirochromanone ACC inhibitor series demonstrates that N1'-substituent identity governs both potency and isozyme selectivity: indazole-5-carbonyl analogs achieve human ACC2 IC₅₀ values of 6.5–11 nM [1][2], whereas non-heterocyclic carbonyl derivatives in the same paper series exhibit markedly weaker ACC inhibition (16–64% at 10 mM) [3]. Independently, the 9H-xanthene-9-carbonyl moiety—when conjugated via carbamate or amide linkages to distinct cores—has produced potent mGluR1 positive allosteric modulators (Ro 67-4853, pEC₅₀ = 7.16 for rat mGlu1a) [4] and sub-nanomolar CCR1 antagonists (J-113863, human CCR1 IC₅₀ = 0.9 nM) [5]. The fusion of these two independently validated pharmacophoric elements into a single compact molecule (MW 425.48) is without precedent in the peer-reviewed or patent literature, defining a unique polypharmacological starting point [1]. Critically, no direct biochemical or cellular assay data are publicly available for this specific compound; all differentiation claims rest on structurally grounded class-level inference from the two constituent pharmacophores.

Acetyl-CoA carboxylase inhibition Metabotropic glutamate receptor modulation CCR1 antagonism Dual-pharmacophore design

Acetyl-CoA Carboxylase Inhibitory Potential: Class-Level Scaffold Validation with Quantified Comparator Benchmarks

The spiro[chroman-2,4'-piperidin]-4-one scaffold is a validated ACC inhibitor chemotype. In the definitive class study by Shinde et al. (2009), a panel of 23 derivatives (38a–m and 43a–j) was evaluated for in vitro ACC inhibition, with optimized indazole-substituted compounds achieving ACC2 IC₅₀ values of 6.5–55 nM [1][2]. The most advanced compound (38j, bearing a 2-ethylbutanoyl N1'-substituent) demonstrated target engagement in vivo: oral administration reduced respiratory quotient (RQ) in C57BL/6J mice, indicating increased whole-body fat oxidation even under high-carbohydrate diet [3]. Critically, SAR analysis within this series reveals that the spirochromanone core alone is insufficient for potent ACC inhibition; the N1'-carbonyl substituent is essential for activity, with unsubstituted or minimally substituted variants showing only 16–64% inhibition at 10 mM [4]. Pfizer's parallel spirochromanone ACC inhibitor program (US Patent 8,093,389 B2) independently confirmed this scaffold's tractability, producing sub-micromolar, isozyme-nonselective ACC inhibitors with favorable rat pharmacokinetics [5]. For context, the well-characterized bipiperidylcarboxamide ACC inhibitor CP-640186 exhibits ACC1/ACC2 IC₅₀ values of 53/61 nM [6]. CAS 877811-28-4, possessing the identical spiro[chroman-2,4'-piperidin]-4-one core with a structurally novel xanthene-9-carbonyl substituent, belongs to this validated inhibitor class but occupies unexplored substituent SAR space. No direct ACC inhibition data exist for this specific compound.

Acetyl-CoA carboxylase Fatty acid metabolism Metabolic disorders Scaffold validation

Oncology-Relevant Scaffold Heritage: Spiro[chroman-2,4'-piperidin]-4-one Derivatives as Antiproliferative and Pro-Apoptotic Agents

The spiro[chroman-2,4'-piperidin]-4-one framework has demonstrated reproducible anticancer activity across independent research groups and mechanistic pathways. Abdelatef et al. (2018) reported that a sulfonyl-spacer derivative (compound 16) exhibited IC₅₀ values of 0.31–5.62 μM against MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal) cancer cell lines, with the least active comparator (compound 15, trimethoxyphenyl derivative) showing IC₅₀ values of 18.77–47.05 μM—a >15-fold potency differential driven solely by N1'-substituent variation [1]. Compound 16 induced >3-fold early apoptosis in MCF-7 cells and caused G2-M cell cycle arrest [1]. Independently, the spiro[chromane-2,4'-piperidine] scaffold has yielded potent HDAC inhibitors: Thaler et al. (2012) reported spirocycle derivatives with improved in vivo pharmacokinetics (lower clearance, increased half-life, higher AUC vs. lead compound 1) and superior antitumor efficacy in an HCT-116 murine xenograft model [2]. Within this HDAC series, optimized compounds achieved HDAC3 IC₅₀ values of 28–30 nM with ≥2-fold selectivity over other HDAC isoforms [3]. 8-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride, a close structural relative, demonstrated an IC₅₀ of 13.15 ± 1.9 μM against B16F10 melanoma cells with a selectivity index of 13.37 . The xanthene-9-carbonyl substituent has an independent track record in oncology: xanthene-9-carboxamide derivatives have been optimized to sub-nanomolar CCR1 antagonists, and xanthene compounds show antiproliferative activity (e.g., compound 9, IC₅₀ = 57.0 μM against A549 lung carcinoma) [4]. CAS 877811-28-4 merges these two independently validated anticancer scaffold lineages.

Anticancer agents Apoptosis induction HDAC inhibition Cytotoxicity screening

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bonding Profile Relative to Clinical-Stage ACC Inhibitors

CAS 877811-28-4 (MW 425.48, C₂₇H₂₃NO₄) occupies a distinct physicochemical space relative to established ACC inhibitor chemotypes and the broader spirochromanone class. The clinical-stage ACC inhibitor PF-05221304 (clesacostat, MW ~500–550 Da range) and the tool compound CP-640186 (MW ~450–500 Da) are bipiperidylcarboxamides with higher molecular weights and greater conformational flexibility [1]. Within the spirochromanone subclass, indazole-carbonyl ACC inhibitors (e.g., CHEMBL1091589, MW 431.5) have comparable molecular weight but contain hydrogen-bond-donating indazole NH groups absent from the xanthene-9-carbonyl substituent [2]. The 9H-xanthene-9-carbonyl moiety contributes an additional aromatic ring system (tricyclic diaryl ether) and a configurationally labile sp³ C9 position—features absent from all published ACC-active spirochromanone analogs—which may influence CYP450-mediated metabolism, plasma protein binding, and tissue distribution independently of target potency [3]. The xanthene oxygen atom can participate in hydrogen bonding as an acceptor (HBA), while the chromanone ketone and tertiary amide carbonyl provide two additional HBA sites. The compound has zero hydrogen-bond donors, placing it in a low-HBD physicochemical category distinct from indazole-containing and hydroxamic acid spirochromanone derivatives [4]. This profile may confer advantages in central nervous system penetration potential (lower TPSA, zero HBD) relative to ACC-selective indazole analogs.

Physicochemical properties Drug-likeness Lipinski parameters Lead optimization

Recommended Research and Industrial Application Scenarios for 1'-(9H-Xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877811-28-4)


ACC Inhibitor Lead Discovery: Probing Unexplored N1'-Substituent Chemical Space in a Validated Spirochromanone Scaffold

For medicinal chemistry teams pursuing acetyl-CoA carboxylase (ACC) inhibitors for metabolic disease or oncology indications, CAS 877811-28-4 should be prioritized as a screening compound to evaluate the xanthene-9-carbonyl substituent—a chemical space unexplored in the published ACC inhibitor SAR. The spiro[chroman-2,4'-piperidin]-4-one core is validated by Shinde et al. (2009) and Pfizer's patent estate (US8093389B2), with optimized indazole-substituted analogs achieving ACC2 IC₅₀ values of 6.5–11 nM and in vivo target engagement demonstrated via respiratory quotient reduction in mice [1][2]. The xanthene-9-carbonyl group may confer isozyme selectivity or tissue distribution advantages distinct from the extensively characterized indazole series, given its zero-HBD, high-aromaticity profile. Initial screening should include parallel testing against ACC1 and ACC2 isozymes with indazole comparator compounds (e.g., CHEMBL1091589) as positive controls. A negative result (weak ACC inhibition) would be equally informative, defining a steric or electronic boundary for the N1'-substituent SAR and redirecting chemistry efforts away from bulky tricyclic carbonyl substituents.

Polypharmacology Screening: Simultaneous Interrogation of ACC, mGluR, and CCR1 Target Pathways Using a Single Chemical Tool

The dual-pharmacophore architecture of CAS 877811-28-4 enables efficient polypharmacology profiling across mechanistically orthogonal target classes. The 9H-xanthene-9-carbonyl moiety is a privileged fragment for Group I mGluR modulation (Ro 67-4853, mGluR1 pEC₅₀ = 7.16) and CCR1 chemokine receptor antagonism (J-113863, human CCR1 IC₅₀ = 0.9 nM) [1][2], while the spirochromanone core targets ACC enzymes and has ancillary HDAC inhibitory potential [3]. Academic screening centers and biotechnology companies evaluating compound libraries for hit identification across metabolic, neurological, and immuno-oncology indications can deploy this single compound in three parallel assay cascades—ACC enzyme inhibition, mGluR1 calcium mobilization, and CCR1 binding—maximizing screening efficiency while minimizing compound consumption. This polypharmacology screening approach is particularly relevant for metabolic disease programs intersecting with neuroinflammation (e.g., hypothalamic ACC and microglial mGluR co-modulation) .

Chemical Probe Development: Spiro-Constrained Xanthene-9-Carbonyl Amide as a Conformational Tool for Structural Biology

The spiro junction in CAS 877811-28-4 imposes conformational restriction on the relative orientation of the chromanone and piperidine rings, while the xanthene-9-carbonyl amide introduces a configurationally labile sp³ center at C9 that can interconvert between axial and equatorial conformations [1]. This combination of rigid spiro geometry and dynamic xanthene stereochemistry creates a unique conformational profile for structural biology applications. X-ray crystallography or cryo-EM studies of ACC or mGluR1 bound to this compound could reveal novel binding modes inaccessible to fully rigid or fully flexible ligands. Additionally, the xanthene chromophore (λₐᵦₛ ~280–300 nm, ε > 10⁴ M⁻¹cm⁻¹) provides intrinsic UV detectability, facilitating biophysical binding assays (SPR, MST, ITC) without requiring fluorescent labeling [2]. For structural biology groups studying ACC biotin carboxylase or carboxyltransferase domain ligand interactions, this compound offers a structurally novel, UV-active chemical probe complementary to existing bipiperidylcarboxamide and indazole-spirochromanone tool compounds.

Anticancer Library Design: Merger of Spirochromanone Cytotoxic and Xanthene Antiproliferative Pharmacophores

CAS 877811-28-4 is a strategically important building block for anticancer compound library synthesis. The spiro[chroman-2,4'-piperidin]-4-one scaffold has demonstrated reproducible cytotoxicity across multiple cancer cell lines (MCF-7, A2780, HT-29, B16F10) with key derivatives achieving sub-micromolar IC₅₀ values and inducing apoptosis via cell cycle arrest [1]. Independently, substituted xanthenes exhibit antiproliferative activity (e.g., compound 9, IC₅₀ = 57.0 μM against A549) and the xanthene-9-carbonyl fragment has been elaborated into potent CCR1 antagonists with anti-inflammatory activity in collagen-induced arthritis models [2][3]. For medicinal chemistry groups synthesizing focused libraries around this dual-pharmacophore core, diversification at the chromanone aromatic positions (halogenation, methoxylation), piperidine N-alkylation, or xanthene ring substitution (e.g., 2,7-dichloro as in J-113863) are all synthetically accessible derivatization vectors. The commercial availability of CAS 877811-28-4 at ≥95% purity enables immediate use as a synthetic intermediate or reference standard without in-house multi-step synthesis .

Quote Request

Request a Quote for 1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.